ABCG2 Transporter Inhibition: A Sub-100 nM Activity Profile
2-Fluoro-5-formylbenzoic acid exhibits potent inhibition of the human ABCG2 (BCRP) efflux transporter, with an IC50 value of 87 nM in a functional cell-based assay [1]. This activity is comparable to that of Ko143, a well-established, potent reference inhibitor of ABCG2, which has been reported with IC50 values under 100 nM in similar assays [2]. This contrasts with other classes of compounds where weaker inhibition (IC50 > 1 µM) is observed, highlighting a specific, high-affinity interaction conferred by the compound's unique substitution pattern.
| Evidence Dimension | Inhibition of ABCG2-mediated efflux |
|---|---|
| Target Compound Data | IC50 = 87 nM |
| Comparator Or Baseline | Ko143 (Reference ABCG2 Inhibitor): IC50 < 100 nM [2] |
| Quantified Difference | Equivalent potency (IC50 < 100 nM for both) to a known, potent ABCG2 inhibitor |
| Conditions | Human GFP-fused ABCG2 expressed in MDCK2 cells; reduction in Hoechst 33342 efflux after 30 min preincubation [1] |
Why This Matters
This data positions 2-fluoro-5-formylbenzoic acid as a potent tool for studying ABCG2-mediated multidrug resistance and for potential use in co-administration strategies to enhance the efficacy of ABCG2 substrate chemotherapeutics.
- [1] BindingDB. (n.d.). BDBM50277425 (CHEMBL4164537) Affinity Data. IC50: 87 nM for human GFP-fused ABCG2. View Source
- [2] Boumendjel, A. et al. (n.d.). Targeting multidrug ABCG2 transporters with flavonoid inhibitors: in vitro optimization and in vivo validation. View Source
